molecular formula C10H2BrF5O3S2 B2503776 2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate CAS No. 885949-67-7

2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate

Cat. No.: B2503776
CAS No.: 885949-67-7
M. Wt: 409.14
InChI Key: ARONUGGUBQPRMS-UHFFFAOYSA-N
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Description

Chemical Formula: C₁₀H₂BrF₅O₃S₂
Molecular Weight: 409.15 g/mol
CAS Number: 148256-63-7
Key Features:

  • A sulfonate ester derivative featuring a 5-bromo-2-thiophenesulfonyl group linked to a 2,3,4,5,6-pentafluorophenyl moiety.
  • The bromine atom on the thiophene ring enhances electrophilic substitution reactivity, while the pentafluorophenyl group contributes to electron-withdrawing effects and thermal stability .
  • Applications include use as a reactive intermediate in organic synthesis, particularly in cross-coupling reactions and materials science due to its halogenated and fluorinated components.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 5-bromothiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2BrF5O3S2/c11-3-1-2-4(20-3)21(17,18)19-10-8(15)6(13)5(12)7(14)9(10)16/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARONUGGUBQPRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2BrF5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Applications References
2,3,4,5,6-Pentafluorophenyl 5-Bromo-2-Thiophenesulfonate C₁₀H₂BrF₅O₃S₂ 409.15 Sulfonate ester, bromothiophene, pentafluorophenyl Br (thiophene), F₅ (phenyl) Organic synthesis, materials science
2,5-Bis(triethoxysilyl)thiophene C₁₆H₃₂O₆SSi₂ 408.67 Thiophene, triethoxysilyl Si(OCH₂CH₃)₃ (thiophene) Polymer precursors, surface functionalization
5-Bromo-2-thiophenesulfonamide C₄H₄BrNO₂S₂ 242.12 Sulfonamide, bromothiophene Br (thiophene), NH₂ Pharmaceutical intermediates
2,3,4,5,6-Pentafluorophenyl 4-(Acetylamino)benzenesulfonate C₁₄H₈F₅NO₄S 381.27 Sulfonate ester, acetylamino, pentafluorophenyl F₅ (phenyl), NHCOCH₃ (benzene) Drug discovery, enzyme inhibition studies
2-Bromo-5-(2,3,4,5,6-Pentafluorophenyl)thiophene C₁₀H₂BrF₅S 329.08 Thiophene, bromo, pentafluorophenyl Br (thiophene), F₅ (phenyl) Organic electronics, ligand synthesis
Batabulin (Pentafluorophenyl-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide) C₁₉H₁₀F₆NO₃S 455.35 Sulfonamide, pentafluorophenyl, methoxy, fluoro F₅ (phenyl), OCH₃, F (benzene) Anticancer agent (tubulin binding)

Key Comparative Insights

Electronic and Steric Effects
  • Bromine vs. Silicon Substituents : The bromine atom in the target compound increases electrophilicity compared to the triethoxysilyl group in 2,5-Bis(triethoxysilyl)thiophene, which is bulkier and enhances hydrophobicity for material applications .
  • Sulfonate Ester vs. Sulfonamide : The sulfonate ester group (target compound) is more reactive in nucleophilic substitutions than sulfonamides (e.g., Batabulin or 5-bromo-2-thiophenesulfonamide), which are stabilized by resonance .
Fluorination Patterns
  • All compounds except 2,5-Bis(triethoxysilyl)thiophene incorporate fluorine atoms. The pentafluorophenyl group in the target compound and 2-Bromo-5-(pentafluorophenyl)thiophene enhances thermal stability and electron-deficient character, making them suitable for catalysis or charge-transfer materials .

Limitations in Available Data

  • Physical properties (e.g., melting/boiling points) are unavailable for most compounds in the provided evidence, limiting a full physicochemical comparison.

Q & A

Basic: What are the optimal synthetic routes for preparing 2,3,4,5,6-pentafluorophenyl 5-bromo-2-thiophenesulfonate?

The synthesis involves coupling 5-bromo-2-thiophenesulfonyl chloride with pentafluorophenol under mild basic conditions. Key steps include:

  • Sulfonylation : React 5-bromo-2-thiophenesulfonyl chloride with pentafluorophenol in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C to suppress side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .
  • Characterization : Confirm structure using 1H^1H, 19F^{19}F, and 13C^{13}C NMR. The sulfonate ester’s 19F^{19}F NMR typically shows five distinct peaks for the pentafluorophenyl group (δ: -152 to -165 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion [M+H]+^+ at m/z ~428 .

Basic: How should researchers safely handle and store this compound given its reactive substituents?

  • Hazards : The bromothiophene and sulfonate groups may cause skin/eye irritation. Fluorinated aryl groups can generate toxic HF upon decomposition.
  • Handling : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid contact with strong bases or reducing agents.
  • Storage : Store at 2–8°C in airtight, amber glass vials under inert gas (argon) to prevent hydrolysis. Regularly check for discoloration or precipitates, which indicate degradation .

Advanced: What strategies resolve contradictions in spectroscopic data for fluorinated sulfonate esters?

Discrepancies in NMR or MS data often arise from:

  • Rotamers : Restricted rotation around the sulfonate-thiophene bond can split 1H^1H NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at elevated temperatures.
  • Isotopic Patterns : Bromine’s 79Br/81Br^{79}Br/^{81}Br isotopic signature in MS (1:1 ratio) may overlap with other fragments. High-resolution MS (HRMS) or 1H^1H-19F^{19}F HMBC can clarify connectivity .
  • Computational Validation : Compare experimental 19F^{19}F shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .

Advanced: How does the electron-withdrawing pentafluorophenyl group influence reactivity in cross-coupling reactions?

The pentafluorophenyl group enhances electrophilicity at the sulfonate ester, facilitating nucleophilic substitution. For example:

  • Suzuki-Miyaura Coupling : Replace the bromine atom with aryl/heteroaryl boronic acids. Use Pd(PPh3_3)4_4 (2 mol%) and K2 _2CO3 _3 in THF/H2 _2O (3:1) at 80°C.
  • Competitive Reactivity : The sulfonate group may hydrolyze under basic conditions. Control pH (<9) and reaction time (<12 hr) to prioritize cross-coupling over decomposition .

Advanced: What crystallographic challenges arise when determining the structure of this compound?

  • Disorder : The pentafluorophenyl group often exhibits rotational disorder. Use SHELXL’s PART and SUMP commands to model partial occupancies .
  • Twinned Data : Fluorine’s strong X-ray scattering can cause twinning. Test for twinning using PLATON ’s TWIN tool and refine with HKLF5 format in SHELXL .
  • Deposition : Report CCDC deposition numbers and refine anisotropic displacement parameters (ADPs) for all non-H atoms .

Basic: How to validate purity and stability of the compound under varying experimental conditions?

  • HPLC : Use a C18 column (MeCN/H2 _2O, 70:30) with UV detection at 254 nm. Purity >95% is acceptable for most applications.
  • Stability Studies : Accelerate degradation by heating (40°C, 72 hr) or exposing to UV light. Monitor via HPLC and 19F^{19}F NMR for decomposition products (e.g., free pentafluorophenol) .

Advanced: What mechanistic insights guide its application in polymer/materials science?

The sulfonate ester acts as a latent sulfonic acid precursor. Key applications include:

  • Post-Polymerization Modification : Incorporate into poly(aryl ether sulfone) backbones. Hydrolyze sulfonate groups to sulfonic acids for proton-exchange membranes.
  • Surface Functionalization : Graft onto silica nanoparticles via thiol-ene “click” chemistry. Confirm grafting density using XPS (S 2p and F 1s peaks) .

Advanced: How to design SAR studies for drug discovery targeting sulfonate esters?

  • Analog Synthesis : Replace bromine with -CN, -NH2 _2, or -CF3 _3. Compare IC50_{50} values in enzyme inhibition assays (e.g., tyrosine kinase).
  • Pharmacokinetics : Assess logP (HPLC) and metabolic stability (human liver microsomes). Fluorination typically enhances metabolic resistance but reduces solubility .

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